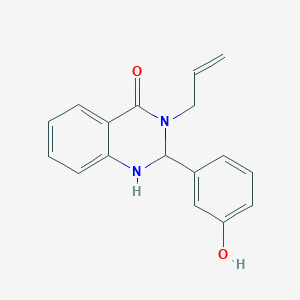![molecular formula C13H12F2N2O2 B7455660 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)
1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea, also known as DFU, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFU belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has also been found to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea also exhibits a wide range of biological activities, which makes it a useful compound for studying various biological processes. However, 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea also has some limitations. It is relatively unstable and can undergo degradation under certain conditions. 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea also has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea. One area of research is the development of 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea analogs with improved biological activity and stability. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea. Additionally, 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea could be studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders.
Conclusion
In conclusion, 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea is a chemical compound that has been extensively studied for its potential therapeutic applications. 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has also been shown to have potential applications in the treatment of diabetes, obesity, and metabolic disorders. Future research on 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea could lead to the development of new therapies for various diseases.
Synthesis Methods
1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea can be synthesized by reacting 2,4-difluoroaniline with 2-furylethyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea in high purity.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. 1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has also been shown to have potential applications in the treatment of diabetes, obesity, and metabolic disorders.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-8(12-3-2-6-19-12)16-13(18)17-11-5-4-9(14)7-10(11)15/h2-8H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSGZROUZXFTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)



![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)

![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)

![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)

![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)
![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)

